molecular formula C16H19N3O4S2 B2471914 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034336-33-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2471914
CAS No.: 2034336-33-7
M. Wt: 381.47
InChI Key: JGVISKFBYPSPPG-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide features a multifunctional structure comprising:

  • A 1H-imidazole core substituted with an isopropyl group at position 1 and a sulfonamide group at position 4.
  • A hydroxyethyl bridge linking furan-3-yl and thiophen-2-yl heterocycles.
    This unique arrangement of substituents confers distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12(2)19-8-15(17-11-19)25(21,22)18-10-16(20,13-5-6-23-9-13)14-4-3-7-24-14/h3-9,11-12,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVISKFBYPSPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates structural elements such as furan and thiophene rings, along with an imidazole moiety. These features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the existing literature on its biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O4SC_{15}H_{16}N_2O_4S, with a molecular weight of approximately 320.37 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S
Molecular Weight320.37 g/mol
CAS Number2034239-32-0

Biological Activity Overview

Despite limited specific studies directly on this compound, its structural analogs have been explored extensively for various biological activities:

1. Antimicrobial Activity
Compounds containing imidazole and thiophene rings have shown promising antimicrobial properties. For instance, derivatives have been tested against bacteria like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. Jain et al. reported that certain imidazole derivatives exhibited good antimicrobial potential, suggesting that similar activities could be expected from our compound due to structural similarities .

2. Antiviral Properties
Research on N-Heterocycles has indicated that compounds with furan and thiophene rings can act as antiviral agents. A study demonstrated that specific substitutions at these rings enhanced the activity against viral infections, providing a rationale for further investigation into this compound's potential as an antiviral agent .

3. Anti-inflammatory Effects
Compounds with sulfonamide groups are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Thus, it is plausible that this compound may exhibit similar effects .

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential:

Study 1: Synthesis and Activity Evaluation
A study synthesized various derivatives of imidazole and evaluated their antibacterial activity using the cylinder well diffusion method. Compounds showed varying degrees of effectiveness against standard bacterial strains .

Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral activity of substituted imidazole derivatives, which revealed enhanced reverse transcriptase inhibitory activity compared to established antiviral drugs .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Imidazole Derivatives
Compound Name Imidazole Substituents Heterocycles/Aryl Groups Sulfonamide Key Functional Groups Reference
Target Compound 1-isopropyl, 4-sulfonamide Furan-3-yl, thiophen-2-yl Yes Hydroxyethyl bridge -
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole None Furan-2-yl, phenyl No None
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole None Thiophen-2-yl, phenyl No None
N-(2-methyl-3-(thiazolo...)phenyl)thiophene-2-sulfonamide 2-sulfonamide Thiophene-2-yl, thiazolo-pyridine Yes Methyl, thiazolo-pyridine

Key Observations :

Heterocycle Diversity : The target compound uniquely combines furan-3-yl and thiophen-2-yl groups, whereas analogs typically feature single heterocycles (e.g., furan-2-yl or thiophen-2-yl) paired with phenyl groups . The 3-position of furan may alter electronic interactions compared to 2-substituted analogs.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data of Related Compounds
Compound Type IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) HRMS [M+H]+ (Example) Reference
Hydrazinecarbothioamides 1243–1258 3150–3319 -
1,2,4-Triazoles 1247–1255 3278–3414 -
Target Compound (hypothesized) - - 243.0670 (analog)

Analysis :

  • The absence of ν(C=O) (~1660 cm⁻¹) in triazoles () confirms cyclization, a principle applicable to verifying the target compound’s structure .
  • HRMS data from (e.g., [M+H]+ = 243.0670) illustrates precision in molecular weight validation, a critical step for the target compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting the imidazole-sulfonyl chloride intermediate with the hydroxyethyl-thiophene/furan amine derivative under inert conditions (N₂ atmosphere) .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Critical parameters : Temperature control (0–5°C during coupling), anhydrous solvents (THF or DMF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Table 1: Key Reaction Conditions

StepSolventTemp. (°C)CatalystYield (%)
Sulfonamide couplingDMF0–5Et₃N65–75
PurificationEthyl acetate/hexaneRT85–90

Q. How is structural characterization performed to confirm the compound’s identity?

Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on known imidazole (δ 7.5–8.0 ppm), sulfonamide (δ 3.1–3.3 ppm), and thiophene/furan aromatic signals (δ 6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 423.12 (calculated: 423.10) .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Table 2: NMR Spectral Assignments

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Imidazole C-H7.8 (s)135.2
Thiophene C-H7.1 (d)126.5
Sulfonamide NH3.2 (t)45.7

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC determination via broth microdilution) .
  • Enzyme inhibition : Test against carbonic anhydrase (spectrophotometric method, IC₅₀ calculation) due to sulfonamide’s known role .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Molecular docking : Simulate binding to carbonic anhydrase (PDB ID: 1CA2) using AutoDock Vina to validate observed IC₅₀ values .

Table 3: DFT-Calculated Properties

ParameterValue
HOMO-LUMO gap (eV)4.2
Dipole moment (Debye)5.8

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in sulfonamide groups) .
  • 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELXL .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Temporarily block the hydroxyl group (e.g., TBSCl) during thiophene/furan functionalization to direct reactivity .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 100°C, 30 min for imidazole alkylation) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Vary substituents (e.g., replace isopropyl with cyclopropyl) and compare bioactivity .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) using Schrödinger Suite .

Q. Data Contradiction Analysis Example

  • Observed vs. Calculated LogP : Experimental LogP = 2.1 vs. predicted 1.8 (ChemAxon).
    • Resolution : Re-measure via shake-flask method (octanol/water partitioning) to confirm hydrophobicity .

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